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Furan, 2-methyl-5-nonyl-

Cat. No.: B14377509
CAS No.: 90072-86-9
M. Wt: 208.34 g/mol
InChI Key: BILOLZLPJGBNNW-UHFFFAOYSA-N
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Description

Significance and Research Rationale of Alkylfuran Derivatives in Contemporary Chemistry

Alkylfuran derivatives are gaining considerable attention in modern chemistry for several reasons. They are recognized as important constituents in biofuels, with compounds like 2-methylfuran (B129897) being explored as a promising alternative fuel. chemicalbook.com The presence of alkyl chains influences the physical properties of furan (B31954) compounds, such as their solubility and boiling points, making them adaptable for various applications. patsnap.com

Furthermore, alkylfurans are found in a variety of natural and processed materials, contributing to the flavor and aroma profiles of many foods. nih.goveurofins.vn Their formation during thermal processing of food is a significant area of research. researchgate.netmxnsbluepaper.com In the realm of materials science, furan derivatives are utilized in the synthesis of advanced polymers and resins with unique thermal and chemical resistance properties. numberanalytics.com The versatility of the furan ring system also makes alkylfurans valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. slideshare.netnih.gov

Structural Classification and Nomenclature of Alkylfurans Relevant to Furan, 2-methyl-5-nonyl-

Alkylfurans are classified based on the number, type, and position of the alkyl groups attached to the furan ring. The nomenclature follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). youtube.com The furan ring is numbered starting from the oxygen atom as position 1, and proceeding clockwise or counterclockwise to give the substituents the lowest possible numbers.

In the case of "Furan, 2-methyl-5-nonyl-", the name explicitly indicates:

Furan: The core five-membered heterocyclic ring with one oxygen atom.

2-methyl: A methyl group (-CH₃) is attached to the carbon atom at the second position of the furan ring.

5-nonyl: A nonyl group (-C₉H₁₉) is attached to the carbon atom at the fifth position of the furan ring.

This systematic naming ensures a unique and unambiguous identification of the compound's structure. Other examples of alkylfurans include 2-methylfuran, 3-methylfuran, and 2,5-dimethylfuran (B142691). researchgate.net

Historical Trajectories and Milestones in Furan Chemical Research

The history of furan chemistry dates back to the late 18th century. One of the first furan derivatives to be described was 2-furoic acid, isolated by Carl Wilhelm Scheele in 1780. A significant milestone was the isolation of furfural (B47365) from bran by Johann Wolfgang Döbereiner in 1831, which was later characterized by John Stenhouse. wikipedia.org The name "furan" itself, derived from the Latin word "furfur" meaning bran, was coined to reflect this origin.

Furan itself was first synthesized by Heinrich Limpricht in 1870. wikipedia.org The structural nature of furfural and the furan nucleus was a subject of investigation for several decades, with notable contributions from Adolf von Baeyer and Willy Marckwald in the late 19th century. wikipedia.org The 20th century saw a rapid expansion in the understanding of furan chemistry, including its synthesis, reactions, and applications, particularly in the production of polymers and as a solvent. britannica.com The development of modern analytical techniques has further enabled the identification and study of a wide array of furan derivatives, including various alkylfurans found in food and other natural sources. nih.goveurofins.vn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24O B14377509 Furan, 2-methyl-5-nonyl- CAS No. 90072-86-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

90072-86-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

2-methyl-5-nonylfuran

InChI

InChI=1S/C14H24O/c1-3-4-5-6-7-8-9-10-14-12-11-13(2)15-14/h11-12H,3-10H2,1-2H3

InChI Key

BILOLZLPJGBNNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(O1)C

Origin of Product

United States

Occurrence and Biogenesis of Alkylfurans, Including Furan, 2 Methyl 5 Nonyl Precursors

Formation during Thermal Processing and in Food Systems

The application of heat during cooking processes like baking, frying, and roasting is a primary driver for the formation of furan (B31954) and its derivatives. oygardsbi.com Foods rich in carbohydrates, such as breakfast cereals, bread products, and dried fruits, are common sources of these compounds. researchgate.net

Maillard Reaction Pathways and Related Mechanistic Investigations

The Maillard reaction is a non-enzymatic browning process that is a key pathway for the formation of numerous flavor compounds, including alkylfurans. nifc.gov.vnresearchgate.net This complex series of reactions occurs between amino acids and reducing sugars at elevated temperatures. The reaction initiates with the condensation of a sugar's carbonyl group with an amino acid's amino group. This is followed by a cascade of reactions, including rearrangements and degradations, that ultimately produce a wide array of volatile and non-volatile compounds. The specific types of amino acids and sugars present, along with the reaction conditions, dictate the final profile of the products formed.

Precursor Degradation Mechanisms (Carbohydrates, Ascorbic Acid, Lipids)

Multiple precursor molecules naturally present in food can degrade to form furan and its alkylated derivatives. eurofins.vnnih.gov

Carbohydrates: Sugars such as glucose and fructose (B13574) can undergo thermal degradation and rearrangement to form furan compounds. researchgate.net

Ascorbic Acid (Vitamin C): The thermal degradation of ascorbic acid is a significant pathway for furan formation. nih.gov

Lipids: The oxidation of polyunsaturated fatty acids, like linoleic and linolenic acids, is another major route to furan formation. researchgate.net

Natural Occurrence and Biosynthesis in Diverse Organisms

Beyond their formation in processed foods, furan-containing compounds also occur naturally in various biological systems.

Plant Metabolite Studies

Furan fatty acids (FuFAs) are found in a variety of plants. wikipedia.org These compounds are believed to be synthesized by plants as a protective mechanism against oxidative damage caused by free radicals generated by sunlight. wikipedia.org For instance, 2-methylfuran (B129897) has been identified in plants like myrtle and Dutch lavender. wikipedia.org Another related compound, 2-Methyl-5-(methylthio)furan, is a known plant metabolite. nih.gov

Metabolite Analysis in Non-Human Biological Systems

Furan fatty acids are produced by a range of organisms, including algae and bacteria. wikipedia.orgnih.gov In the bacterium Rhodobacter sphaeroides, a biosynthetic pathway for a 19-carbon furan-containing fatty acid has been identified. pnas.org This pathway involves the methylation of an existing unsaturated fatty acid followed by an oxygen-dependent cyclization to form the furan ring. pnas.orgnih.gov These FuFAs are thought to act as scavengers of reactive oxygen species, protecting the cell from damage. pnas.orgnih.gov

Furan Fatty Acid Degradation Products

Furan fatty acids are reactive molecules that can be easily oxidized. wikipedia.org This degradation can lead to the formation of various other compounds. For example, under the influence of light and oxygen, furan fatty acids can break down to form aroma compounds like 3-methyl-2,4-nonanedione. wikipedia.org In humans and other animals, furan fatty acids are metabolized into urofuran acids, which are then excreted. wikipedia.org

Data on Furan Precursors and Formation

Precursor Category Specific Precursors Formation Pathway Reference
CarbohydratesGlucose, Fructose, LactoseMaillard Reaction, Thermal Degradation researchgate.net
Amino AcidsAlanine, Serine, ThreonineMaillard Reaction nifc.gov.vn
VitaminsAscorbic Acid (Vitamin C)Thermal Degradation nih.gov
LipidsPolyunsaturated Fatty Acids (e.g., Linoleic Acid, Linolenic Acid)Oxidation researchgate.net
CarotenoidsBeta-caroteneOxidation eurofins.vn

Synthetic Strategies and Chemical Transformations of Alkylfurans

Chemical Synthesis Pathways for Furan (B31954) Ring Systems and Derivatives

The construction of the furan ring, the central structural motif of 2-methyl-5-nonylfuran, can be achieved through various synthetic routes. These pathways often leverage either bio-based platform molecules or classic organic reactions involving cyclization and condensation mechanisms.

Catalytic Routes from Biomass-Derived Precursors

The ascent of green chemistry has positioned biomass as a critical renewable feedstock for the chemical industry. nih.govacs.org Lignocellulosic biomass, in particular, is a primary source for producing furan platform chemicals like furfural (B47365) (from hemicellulose) and 5-hydroxymethylfurfural (B1680220) (HMF) (from cellulose). mdpi.comnih.gov These molecules serve as versatile starting points for synthesizing a wide array of furan derivatives, including alkylfurans.

The conversion of biomass into these platform chemicals is a topic of intensive research, often employing catalytic processes in various solvents, including those derived from lignin (B12514952) itself. mdpi.comrsc.org The general strategy involves the acid-catalyzed dehydration of pentose (B10789219) sugars (to form furfural) or hexose (B10828440) sugars (to form HMF). For instance, deep eutectic solvents (DES) composed of choline (B1196258) chloride and a carboxylic acid can act as both the solvent and catalyst for converting the carbohydrate fractions of biomass into furfural and HMF. nih.gov

From these platform molecules, further transformations are required to produce long-chain alkylfurans such as 2-methyl-5-nonylfuran. This typically involves catalytic hydrodeoxygenation and alkylation steps. While direct, single-pot synthesis of 2-methyl-5-nonylfuran from HMF or furfural is complex, the platform molecules provide a bio-based foundation for the necessary carbon backbone. The transformation of HMF and furfural into valuable products, including biofuels and biochemicals, is a key focus in the development of modern biorefineries. mdpi.comresearchgate.net

Cyclization and Condensation Reactions in Furan Synthesis

Classical organic synthesis provides robust and versatile methods for constructing furan rings. Among the most prominent is the Paal-Knorr furan synthesis, which involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to yield a substituted furan. pharmaguideline.comorganic-chemistry.org This method is highly effective for preparing a variety of furans. organic-chemistry.orgnumberanalytics.com To synthesize 2-methyl-5-nonylfuran via this route, the required precursor would be tetradecane-2,5-dione.

The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the second carbonyl group to form a five-membered cyclic hemiacetal. Subsequent dehydration under acidic conditions yields the aromatic furan ring. organic-chemistry.org The reaction conditions can be modulated, with microwave assistance being one method to accelerate the transformation. organic-chemistry.org

Reaction TypePrecursor(s)Key Reagents/ConditionsProduct TypeYield RangeReference
Paal-Knorr Synthesis 1,4-DiketonesAcid catalyst (e.g., p-TsOH, TFA)Substituted Furans50-90% numberanalytics.com, organic-chemistry.org
Fiest-Benary Furan Synthesis α-Haloketone and β-dicarbonyl compoundBase (e.g., ammonia (B1221849), pyridine)Substituted FuransVaries pharmaguideline.com
Intramolecular Cyclization Unsaturated Acyloxy SulfonesLHMDS in THF, then p-TsOHFused Ring FuransGood nih.gov
Cross-Aldol Condensation 2,5-Diformylfuran and 10-UndecenalAqueous NaOH in MethanolFuranic α,ω-Diene~78% nih.gov

Other cyclization strategies include the Fiest-Benary synthesis, which utilizes an α-haloketone and a β-dicarbonyl compound in the presence of a base like ammonia or pyridine. pharmaguideline.com Furthermore, novel methods for creating fused furan ring systems have been developed, such as the intramolecular cyclization of unsaturated acyloxy sulfone derivatives. nih.gov

Derivatization and Functionalization of Alkylfurans

Once the furan ring is formed, subsequent reactions can modify its structure to introduce or alter functional groups. For alkylfurans like 2-methyl-5-nonylfuran, these transformations are crucial for creating more complex molecules or fine-tuning chemical properties.

Regioselective Functionalization Approaches

The furan ring exhibits high electron density, making it susceptible to electrophilic substitution, primarily at the α-positions (C2 and C5). numberanalytics.com This inherent reactivity can be harnessed for regioselective functionalization. When one α-position is already occupied, as in 2-methylfuran (B129897), electrophilic substitution typically occurs at the vacant C5 position.

A significant advancement in this area is the palladium-catalyzed direct C-H alkylation of furans. nih.govnih.gov This method allows for the direct introduction of an alkyl group at the α-position using an alkyl iodide, offering a practical route to di-substituted furans with good functional group tolerance. nih.govnih.gov For example, 2-methylfuran can be selectively alkylated at the C5 position with nonyl iodide using a palladium catalyst to produce 2-methyl-5-nonylfuran. This approach avoids the limitations of traditional Friedel-Crafts alkylation, which often suffers from low selectivity and requires harsh Lewis acids. nih.gov

Furan SubstrateAlkylating AgentCatalyst SystemProductYieldReference
Furan1-IodooctanePd(OAc)₂, P(2-furyl)₃, K₂CO₃2-Octylfuran72% nih.gov
2-Methylfuran1-IodooctanePd(OAc)₂, P(2-furyl)₃, K₂CO₃2-Methyl-5-octylfuran75% nih.gov
Furan1-IodobutanePd(OAc)₂, P(2-furyl)₃, K₂CO₃2-Butylfuran75% nih.gov
2-(Methoxycarbonyl)furan1-IodooctanePd(OAc)₂, P(2-furyl)₃, K₂CO₃2-(Methoxycarbonyl)-5-octylfuran71% nih.gov

Other regioselective methods include the functionalization of halogenated furans via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. pharmaguideline.comnumberanalytics.comrsc.org This involves first halogenating the furan, for example, brominating 2-methylfuran at the 5-position, and then coupling the resulting halofuran with an organometallic reagent. pharmaguideline.com

Novel Synthetic Methodologies for Furan Conjugates

Furan rings can be incorporated into larger, more complex molecular architectures, including conjugated polymers and natural products. spiedigitallibrary.orgnih.gov Modern synthetic methods have enabled the efficient construction of these furan conjugates. The diene character of the furan ring makes it a suitable component in cycloaddition reactions like the Diels-Alder reaction, which can form complex, multi-ring systems. numberanalytics.comnumberanalytics.com

Palladium-catalyzed cross-coupling reactions are instrumental in forming new carbon-carbon bonds to the furan ring. The Suzuki-Miyaura coupling, for instance, can be used to connect a furan boronic acid with an aryl halide, creating a biaryl structure. numberanalytics.com A unified approach using sequential phosphine-palladium catalysis, combining Michael addition and Heck reactions, has been successfully employed to synthesize various polyalkylated furan natural products. nih.gov Recently, new furan-only conjugated polymers have been synthesized, demonstrating the potential of furan units as building blocks for organic electronics. These polymers, which feature a donor-acceptor architecture on the furan backbone, exhibit excellent stability and rigidity. spiedigitallibrary.org

Green Chemistry Principles in Furan Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of furan compounds, aiming to improve sustainability by using renewable resources, reducing waste, and employing environmentally benign processes. nih.gov

A cornerstone of green furan chemistry is the use of biomass-derived precursors like HMF and furfural, which provides a sustainable alternative to petrochemical feedstocks. mdpi.comfrontiersin.org The development of catalytic systems that efficiently convert biomass into these platform chemicals is a major area of research. nih.gov

The use of greener catalysts and reaction media is another key aspect. This includes the application of biocatalysts, such as enzymes (e.g., lipases, oxidases), for polymerization and oxidation reactions under mild conditions. acs.org For example, HMF can be oxidized to 2,5-furandicarboxylic acid (FDCA), a monomer for bio-based polyesters, using enzymatic routes. acs.org Heterogeneous nanocatalysts, such as silver nanoparticles synthesized using plant extracts, have also been developed for furan synthesis, offering advantages like high efficiency, reusability, and low catalyst loading. nanochemres.org

Furthermore, the choice of solvent is critical. The use of green solvents like dimethyl carbonate (DMC) or deep eutectic solvents minimizes the environmental impact associated with traditional volatile organic compounds. nih.govfrontiersin.org Researchers have also developed eco-friendly, one-step synthetic routes for furan-based monomers that serve as viable bio-based alternatives to their petrochemical counterparts. rsc.org

Reaction Mechanisms and Chemical Reactivity Studies of Alkylfurans

The reactivity of the furan ring is significantly influenced by the nature and position of its substituents. In the case of 2-methyl-5-nonylfuran, the presence of an electron-donating methyl group at the C2 position and a long-chain nonyl group at the C5 position dictates its chemical behavior. These alkyl groups enhance the electron density of the furan nucleus, making it more susceptible to electrophilic attack but also influencing its stability and decomposition pathways. Due to a lack of specific research on 2-methyl-5-nonylfuran, the following sections will discuss the reaction mechanisms and chemical reactivity based on studies of analogous, more common alkylfurans such as 2-methylfuran and 2,5-dimethylfuran (B142691). These compounds serve as valuable models for understanding the potential chemical transformations of 2-methyl-5-nonylfuran.

Acid-Catalyzed Ring Opening and Hydrolysis Mechanisms

Alkylfurans are susceptible to acid-catalyzed ring-opening and hydrolysis, a reaction that proceeds via protonation of the furan ring. The electron-donating alkyl groups at the C2 and C5 positions increase the basicity of the furan oxygen and the electron density at the C2 and C5 carbons, facilitating electrophilic attack by a proton. The initial protonation can occur at either the C2 or C5 position, leading to the formation of a stabilized carbocation.

The subsequent nucleophilic attack by water on the carbocation initiates the ring-opening process, ultimately leading to the formation of dicarbonyl compounds. For 2-methyl-5-nonylfuran, this process would be expected to yield a substituted dodecanedione. The reaction mechanism is generally accepted to proceed through the following steps:

Protonation of the furan ring at the C2 or C5 position.

Nucleophilic attack of a water molecule on the resulting carbocation.

Ring opening to form an enol intermediate.

Tautomerization of the enol to the more stable keto form, yielding the final dicarbonyl product.

The rate of this reaction is dependent on the acid concentration, temperature, and the structure of the alkylfuran. The long nonyl chain in 2-methyl-5-nonylfuran may introduce steric hindrance that could influence the rate of hydrolysis compared to smaller alkylfurans.

Table 1: Expected Products of Acid-Catalyzed Hydrolysis of Representative Alkylfurans

AlkylfuranMajor Hydrolysis Product
2-Methylfuran1,4-Dioxopentane
2,5-DimethylfuranHexane-2,5-dione
2-Methyl-5-nonylfuran Dodecane-2,5-dione (Expected)

Thermal Decomposition and Pyrolysis Pathways of Alkylfurans

The thermal decomposition of alkylfurans is a complex process involving a variety of competing reaction pathways, including C-C and C-H bond cleavage, as well as ring-opening and rearrangement reactions. Theoretical studies on the thermal decomposition of compounds like 5-methyl-2-ethylfuran have provided insights into the potential pyrolysis pathways for asymmetrically substituted alkylfurans. mdpi.com

For a compound such as 2-methyl-5-nonylfuran, the initiation steps of thermal decomposition would likely involve the homolytic cleavage of the weakest bonds. The C-C bonds of the nonyl group, particularly those further from the furan ring, and the C-H bonds on the methyl and nonyl groups are potential sites for initial bond scission, leading to the formation of various radical species.

Key decomposition pathways identified for other alkylfurans that are relevant to 2-methyl-5-nonylfuran include:

Side-chain C-C bond cleavage: The bond between the furan ring and the nonyl group, or within the nonyl chain itself, can break, leading to the formation of a furan-containing radical and an alkyl radical.

Side-chain C-H bond cleavage: Abstraction of a hydrogen atom from the methyl or nonyl group can lead to the formation of a resonance-stabilized furanylmethyl-type radical.

Ring opening: The furan ring itself can undergo thermal ring-opening, leading to the formation of unsaturated acyclic compounds. Studies on the 5-methyl-2-furanylmethyl radical have shown that ring-opening can be a significant decomposition channel. nih.gov

Table 2: Potential Initial Bond Cleavage Reactions in the Thermal Decomposition of 2-Methyl-5-nonylfuran

Bond Cleavage TypeReactantProducts
C-C Bond Cleavage2-Methyl-5-nonylfuran5-Nonyl-2-furanyl radical + Methyl radical
C-C Bond Cleavage2-Methyl-5-nonylfuran2-Methyl-5-furanyl radical + Nonyl radical
C-H Bond Cleavage2-Methyl-5-nonylfuran5-Nonyl-2-furanylmethyl radical + H radical

Oxidative Reactions and Addition Mechanisms to the Furan Nucleus

The electron-rich nature of the furan ring in alkylfurans makes them susceptible to oxidation. The reaction can proceed through various mechanisms, including electrophilic addition, radical attack, and cycloaddition reactions, depending on the oxidant and reaction conditions. The presence of two alkyl groups in 2-methyl-5-nonylfuran is expected to enhance its reactivity towards oxidation compared to furan itself.

Common oxidative pathways for alkylfurans include:

Epoxidation: Oxidation with peroxy acids can lead to the formation of an unstable furan epoxide, which can then undergo further reactions.

Ring-opening oxidation: Stronger oxidizing agents can lead to the cleavage of the furan ring and the formation of carboxylic acids or other oxygenated products.

Autoxidation: In the presence of oxygen, alkylfurans can undergo autoxidation, a radical chain reaction that leads to the formation of hydroperoxides and other oxidation products. The allylic hydrogens on the methyl and nonyl groups are particularly susceptible to abstraction in this process.

The specific products of oxidation will depend on the site of initial attack. Attack at the C2 or C5 positions is generally favored due to the stabilizing effect of the alkyl groups.

Table 3: Potential Products from the Oxidation of 2-Methyl-5-nonylfuran

OxidantPotential Product(s)
Peroxy acid2-Methyl-5-nonylfuran epoxide
OzoneDicarbonyl compounds, carboxylic acids
Oxygen (Autoxidation)Hydroperoxides, various oxygenated species

Heterogeneous Catalysis in Alkylfuran Transformations

Heterogeneous catalysis plays a crucial role in both the synthesis and transformation of alkylfurans. For a molecule like 2-methyl-5-nonylfuran, which can be considered a potential biofuel or chemical intermediate, catalytic upgrading is of significant interest.

Hydrogenation/Hydrogenolysis: Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel can lead to the saturation of the furan ring to form the corresponding tetrahydrofuran (B95107) derivative (2-methyl-5-nonyltetrahydrofuran). Under more forcing conditions, hydrogenolysis of the C-O bonds can occur, leading to ring-opening and the formation of linear alkanes. This is a key process in the conversion of furanic compounds to hydrocarbon fuels.

Dehydrogenation: In the reverse reaction, catalytic dehydrogenation can be used to synthesize furanic compounds from their saturated precursors.

Ring-rearrangement and Isomerization: Acidic catalysts, such as zeolites, can promote the isomerization and rearrangement of alkylfurans. These reactions can be used to produce a variety of valuable chemical intermediates.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical in determining the selectivity towards a desired product. The long nonyl chain in 2-methyl-5-nonylfuran may influence catalyst accessibility and deactivation rates.

Table 4: Potential Heterogeneous Catalytic Transformations of 2-Methyl-5-nonylfuran

Catalytic ProcessCatalystPotential Product(s)
HydrogenationPd/C, PtO2, Ni2-Methyl-5-nonyltetrahydrofuran
HydrogenolysisNi, Ru, RhDodecane, other alkanes
IsomerizationZeolitesIsomers of 2-methyl-5-nonylfuran

Advanced Analytical Methodologies for Alkylfuran Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying Furan (B31954), 2-methyl-5-nonyl- from complex matrices. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Furan and Alkylfuran Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like alkylfurans. restek.comrestek.com In this technique, the sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter a mass spectrometer, which ionizes them and sorts the resulting fragments by their mass-to-charge ratio, providing both qualitative and quantitative data.

For Furan, 2-methyl-5-nonyl-, its higher molecular weight and long alkyl chain would result in a longer retention time compared to smaller, more volatile furans like 2-methylfuran (B129897) or 2-pentylfuran (B1212448). nih.gov The mass spectrum, generated by electron ionization (EI), is predicted to show a distinct fragmentation pattern useful for its identification.

Predicted Mass Spectral Data for Furan, 2-methyl-5-nonyl-

m/z (Mass-to-Charge Ratio) Predicted Fragment Identity Significance
208 [M]⁺ Molecular Ion
123 [M - C₆H₁₃]⁺ Cleavage of the nonyl chain
95 [C₅H₇O]⁺ Furfuryl-type cation (β-cleavage), characteristic of 2-alkyl-5-methylfurans
81 [C₅H₅O]⁺ Furan ring fragment

This table is predictive and based on common fragmentation patterns of long-chain alkyl-substituted aromatic compounds.

Solid Phase Microextraction (SPME) Enhancements in Sample Preparation

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. researchgate.net It utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from a sample, either by direct immersion or from the headspace. nih.gov This method is highly effective for concentrating volatile and semi-volatile compounds from various matrices prior to GC-MS analysis. restek.com

For analyzing a semi-volatile compound like Furan, 2-methyl-5-nonyl-, headspace SPME (HS-SPME) would be the preferred method. A fiber with a non-polar coating, such as polydimethylsiloxane (B3030410) (PDMS), would be suitable for trapping the molecule. The use of SPME, particularly the more robust SPME Arrow format, can significantly enhance detection sensitivity, allowing for quantification at very low levels. restek.com The technique's efficiency is influenced by parameters such as fiber coating, extraction time, and temperature, which must be optimized for the specific analyte. nih.gov

High-Resolution Chromatographic Separation of Furan Isomers

The accurate quantification of a specific alkylfuran often requires high-resolution chromatography capable of separating it from its structural isomers. For instance, methods have been developed to achieve baseline separation of challenging isomer pairs like 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691). nih.govdtu.dk This is crucial because isomers often share similar mass spectra, making chromatographic separation the only reliable means of distinct quantification. dtu.dk

In the context of Furan, 2-methyl-5-nonyl-, potential isomers could include:

Positional Isomers: e.g., Furan, 2-methyl-4-nonyl- or Furan, 3-methyl-5-nonyl-.

Alkyl Chain Isomers: Where the nonyl group is branched (e.g., 5-(1-methyloctyl)-2-methylfuran).

Achieving separation of such closely related compounds would necessitate the use of specialized capillary columns. Columns like the Supelco Equity-1 have demonstrated superior performance in resolving furan isomers, offering a significant improvement over other phases and allowing for more accurate identification and quantification. nih.govdtu.dk

Spectroscopic Characterization Techniques

Spectroscopic methods are employed to elucidate the detailed molecular structure of a purified compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. It provides information about the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C.

For Furan, 2-methyl-5-nonyl-, ¹H NMR would provide information on the number of different types of protons and their neighboring environments. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Based on known chemical shift data for substituted furans and alkyl chains, a predicted spectrum can be outlined. stenutz.eustackexchange.com

Predicted ¹H and ¹³C NMR Chemical Shifts for Furan, 2-methyl-5-nonyl-

Atom Type Technique Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Furan H (at C3/C4) ¹H NMR 5.8 - 6.0 Doublet (d)
Furan C (at C2/C5) ¹³C NMR 150 - 157 Singlet (s)
Furan C (at C3/C4) ¹³C NMR 105 - 110 Singlet (s)
Methyl H (on ring) ¹H NMR ~2.2 Singlet (s)
Methyl C (on ring) ¹³C NMR ~13 Singlet (s)
Methylene H (α to ring) ¹H NMR ~2.6 Triplet (t)
Methylene C (α to ring) ¹³C NMR ~28 Singlet (s)
Alkyl Chain H ¹H NMR 1.2 - 1.6 Multiplet (m)
Alkyl Chain C ¹³C NMR 22 - 32 Singlet (s)
Terminal Methyl H (nonyl) ¹H NMR ~0.9 Triplet (t)

This table is predictive, with chemical shifts estimated based on substituent effects on furan and alkane structures.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint by probing the vibrational modes of a molecule. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the scattering of light from bonds with a changing polarizability.

For Furan, 2-methyl-5-nonyl-, these techniques would identify characteristic functional groups.

Predicted Vibrational Frequencies for Furan, 2-methyl-5-nonyl-

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹)
C-H Stretch (Alkyl) IR & Raman 2850 - 3000
C-H Stretch (Furan Ring) IR & Raman 3100 - 3150
C=C Stretch (Furan Ring) IR & Raman 1500 - 1610
CH₂ Bend (Scissoring) IR ~1465
C-O-C Stretch (Furan Ring) IR 1010 - 1250

This table is predictive and based on characteristic group frequencies for substituted furans and long-chain alkanes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for detecting and quantifying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible range. For Furan, 2-methyl-5-nonyl-, the chromophore is the furan ring itself.

The electronic structure of the furan ring, with its conjugated diene system incorporated within a five-membered aromatic ring, gives rise to characteristic π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic compounds like benzene (B151609) exhibit strong absorption bands, and furan derivatives behave similarly. youtube.com For instance, unsubstituted furan displays a distinct absorption maximum (λmax) around 208 nm.

UV-Vis spectroscopy is particularly useful for quantitative analysis when a pure standard of the analyte is available, following the Beer-Lambert law (A = εbc), where absorbance (A) is directly proportional to concentration (c). libretexts.org

Table 1: Typical UV Absorption Data for Furan and Related Compounds

Compound λmax (nm) Solvent Transition Type
Furan ~208 Not Specified π → π*
2-Methylfuran ~218 Not Specified π → π*
Furfural (B47365) ~275 Aqueous Ethanol π → π*
Furan, 2-methyl-5-nonyl- (Predicted) ~220-230 Hexane/Ethanol π → π*

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and trace analysis of organic molecules like Furan, 2-methyl-5-nonyl-. When coupled with gas chromatography (GC-MS), it allows for the separation of the compound from a complex mixture prior to its detection and fragmentation. restek.com

In a typical electron ionization (EI) mass spectrometer, the Furan, 2-methyl-5-nonyl- molecule would be ionized to form a molecular ion (M•+), whose mass-to-charge ratio (m/z) would correspond to the molecule's nominal mass (208.34 g/mol ). The stability of the aromatic furan ring would likely result in a discernible molecular ion peak.

The subsequent fragmentation of the molecular ion provides key structural information. For Furan, 2-methyl-5-nonyl-, the fragmentation pattern is expected to be dominated by cleavages of the long nonyl side chain. libretexts.org Key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond between the first and second carbon of the nonyl chain is less likely due to the stability of the furan ring.

Beta-Cleavage (Benzylic-type Cleavage): The most favorable cleavage is expected at the bond beta to the furan ring (the C1-C2 bond of the nonyl chain). This would result in a highly stable, resonance-stabilized furfuryl-type cation at m/z 111. This is often the base peak in the mass spectra of long-chain alkyl-aromatic compounds.

McLafferty Rearrangement: A gamma-hydrogen rearrangement from the nonyl chain onto the furan ring oxygen or double bond could lead to the elimination of a neutral alkene (C8H16) and the formation of an ion at m/z 96.

Alkyl Chain Fragmentation: A series of fragment ions separated by 14 mass units (representing CH₂ groups) would be characteristic of the long nonyl chain, resulting from successive losses of alkyl radicals. libretexts.org

Furan Ring Fragmentation: Ions characteristic of the substituted furan ring itself, such as the methylfuran cation at m/z 81 (from cleavage of the entire nonyl group), would also be expected.

The analysis of these characteristic fragment ions allows for the unambiguous identification of the compound's structure, confirming the presence of the 2-methylfuran core and the 5-nonyl substituent.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of Furan, 2-methyl-5-nonyl-

m/z Value Proposed Fragment Ion Structure Fragmentation Pathway
208 [C₁₄H₂₄O]•+ Molecular Ion (M•+)
111 [C₇H₉O]+ Beta-cleavage of the nonyl chain
96 [C₆H₈O]•+ McLafferty Rearrangement
81 [C₅H₅O]+ Cleavage of the C-C bond attaching the nonyl chain

Isotope Dilution Mass Spectrometry for Quantitative Precision

For high-precision quantitative analysis, particularly in complex matrices like food or biological samples, isotope dilution mass spectrometry (IDMS) is the gold standard. wikipedia.org This technique overcomes challenges such as analyte loss during sample preparation and matrix-induced signal suppression or enhancement. libretexts.org The principle of IDMS involves adding a known amount of an isotopically labeled version of the target analyte (the internal standard) to the sample before any processing steps. wikipedia.org

For the quantification of Furan, 2-methyl-5-nonyl-, a stable isotope-labeled analogue, such as Furan, 2-methyl-d₃-5-nonyl- or Furan, 2-methyl-5-nonyl-¹³Cₓ, would need to be synthesized. This labeled standard is chemically identical to the native analyte and thus behaves identically during extraction, cleanup, and chromatographic separation. libretexts.org

The sample, now containing both the native analyte and the known quantity of the labeled internal standard, is analyzed by GC-MS. The mass spectrometer can easily distinguish between the native compound and the heavier labeled standard based on their different mass-to-charge ratios. Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the signal from the native analyte to that of the isotopically labeled standard. wikipedia.org

Since any loss of analyte during sample workup will affect both the native and the labeled compound to the same extent, their ratio remains constant. libretexts.org This allows for highly accurate and precise determination of the initial concentration of Furan, 2-methyl-5-nonyl- in the sample. This approach has been successfully applied to the determination of furan and other small alkylfurans in various foodstuffs. mdpi.com The application of IDMS is crucial for obtaining reliable quantitative data for regulatory purposes or for accurate exposure assessments.

Table 3: Compound Names Mentioned in the Article

Compound Name
Furan, 2-methyl-5-nonyl-
Furan
2-Methylfuran
Benzene
Furfural
Furan, 2-methyl-d₃-5-nonyl-

Computational Chemistry and Theoretical Modeling of Alkylfuran Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. These calculations are fundamental to predicting a molecule's reactivity, stability, and spectroscopic properties. In the context of alkylfurans, DFT has been employed to investigate reaction mechanisms, bond dissociation energies, and the thermodynamics of various transformations. acs.org

For instance, DFT studies on 2,5-dimethylfuran (B142691) have been used to analyze the thermodynamics, kinetics, and mechanisms of its reactions, such as the Diels-Alder reaction with acrolein. acs.org Such studies reveal that 2,5-dimethylfuran acts as a strong nucleophile, a characteristic attributed to the electron-donating nature of the methyl groups. acs.org Extrapolating from these findings, "Furan, 2-methyl-5-nonyl-" is also expected to exhibit strong nucleophilic character, with the longer nonyl group likely enhancing its electron-donating properties and influencing its reactivity in addition reactions.

High-level composite computational methods, which often incorporate DFT calculations, have been utilized to determine the bond dissociation energies for C-H bonds in molecules like 2-methylfuran (B129897). nih.govacs.orgacs.org These studies are critical for understanding the initial steps of combustion and atmospheric decomposition. nih.govacs.orgacs.org For "Furan, 2-methyl-5-nonyl-", DFT could be similarly applied to determine the relative strengths of the various C-H bonds, including those on the furan (B31954) ring, the methyl group, and the nonyl chain. This information is vital for predicting which sites are most susceptible to radical attack and for modeling its thermal decomposition.

A hypothetical DFT study on "Furan, 2-methyl-5-nonyl-" would likely investigate key electronic properties as summarized in the table below.

Calculated Property Predicted Significance for Furan, 2-methyl-5-nonyl-
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would indicate its kinetic stability and reactivity. A smaller gap would suggest higher reactivity.
Electron Density Distribution Mapping the electron density would reveal the most electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack. The oxygen atom and the furan ring are expected to be electron-rich.
Bond Dissociation Energies Calculating the energy required to break specific C-H and C-C bonds would be crucial for predicting its pyrolysis and oxidation behavior. The benzylic-like C-H bonds on the methyl and nonyl groups adjacent to the furan ring would be of particular interest.
Reaction Enthalpies and Activation Barriers For proposed reaction pathways, such as H-abstraction or addition reactions, DFT can calculate the energy changes and the energy barriers that must be overcome, providing insight into the feasibility and rate of these reactions.

Molecular Dynamics Simulations of Furan Transformations

MD simulations can be used to study the conformational dynamics of the flexible nonyl chain in "Furan, 2-methyl-5-nonyl-". The orientation of this chain can influence the molecule's interaction with other species and its packing in condensed phases. Furthermore, MD simulations are invaluable for investigating the behavior of these molecules in different environments, such as in solution or at interfaces. For instance, coarse-grained MD simulations have been extensively used to study the permeation of small molecules across lipid membranes, a process that is relevant for understanding the biological interactions of furan derivatives. nih.govarxiv.org

In the context of chemical reactions, MD simulations can be used to explore the potential energy surface and identify reaction pathways. For example, MD simulations could be employed to study the initial stages of pyrolysis of "Furan, 2-methyl-5-nonyl-", tracking the molecular motions that lead to bond breaking and the formation of reactive intermediates. rsc.org By combining MD with quantum mechanics methods (QM/MM), it is possible to model complex reactive events with greater accuracy.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Furan Systems

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. nih.gov These models are widely used in drug discovery and toxicology to predict the properties of new compounds without the need for extensive experimental testing. mdpi.commdpi.comresearchgate.net

In the realm of furan chemistry, QSAR studies could be developed to predict various properties of alkylfurans, such as their toxicity, biodegradability, or even their performance as biofuels. To build a QSAR model, a set of furan derivatives with known activities or properties would be used as a training set. For each compound, a series of molecular descriptors would be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others.

For a hypothetical QSAR study on the toxicity of alkylfurans, including "Furan, 2-methyl-5-nonyl-", the following steps would be taken:

Data Collection: A dataset of furan derivatives with experimentally determined toxicity values would be compiled.

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that relates the descriptors to the toxicity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Once a validated QSAR model is established, it could be used to predict the toxicity of "Furan, 2-methyl-5-nonyl-" based on its calculated molecular descriptors.

Descriptor Type Example Descriptors for Furan, 2-methyl-5-nonyl- Potential Influence on Activity/Property
Constitutional Molecular Weight, Number of Carbon Atoms, Number of HeteroatomsRelated to the overall size and composition of the molecule.
Topological Connectivity Indices (e.g., Randić index), Wiener IndexDescribe the branching and connectivity of the molecular graph.
Geometrical Molecular Surface Area, Molecular Volume, Shape IndicesRelate to the three-dimensional shape and size of the molecule, which can influence interactions with biological receptors.
Electronic Dipole Moment, Partial Charges on Atoms, HOMO/LUMO EnergiesDescribe the electronic properties of the molecule, which are crucial for chemical reactivity and intermolecular interactions.

Kinetic Modeling of Alkylfuran Reaction Pathways

Kinetic modeling is a computational approach used to simulate the rates of chemical reactions and the evolution of species concentrations over time. It is an essential tool for understanding complex reaction networks, such as those occurring in combustion and atmospheric chemistry. nih.govresearchgate.netdlr.dedlr.de

Detailed kinetic models for the combustion of furan and its smaller alkylated derivatives, like 2-methylfuran and 2,5-dimethylfuran, have been developed and refined over the years. rsc.orgacs.org These models consist of a large set of elementary reactions with their corresponding rate constants. The rate constants are often determined from theoretical calculations (using methods like DFT and transition state theory) and experimental measurements.

A kinetic model for the combustion of "Furan, 2-methyl-5-nonyl-" would be significantly more complex than those for smaller furans due to the larger number of atoms and the presence of the long nonyl chain. However, the fundamental reaction pathways are expected to be similar. These include:

Initiation Reactions: H-atom abstraction from the furan ring, the methyl group, or the nonyl chain, leading to the formation of radicals.

Ring Opening Reactions: The furan ring can undergo cleavage, leading to the formation of smaller, oxygenated species.

Oxidation Reactions: The initial radicals react with oxygen to form peroxy radicals, which then undergo a series of reactions leading to the formation of stable products like CO, CO2, and water, as well as various intermediates. rsc.org

Theoretical studies on the unimolecular decomposition of 2,5-dimethylfuran have shown that the process can be initiated by the formation of carbene intermediates. rsc.org Similar pathways are likely to be important for "Furan, 2-methyl-5-nonyl-". Kinetic modeling, informed by theoretical calculations of reaction rates, can help to elucidate the dominant reaction pathways and predict the formation of major and minor products under different conditions.

Machine Learning and Artificial Intelligence Applications in Furan Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemistry, with applications ranging from materials discovery to reaction prediction. youtube.comyoutube.comyoutube.com In the context of furan chemistry, ML models can be trained on existing data to predict a wide range of properties for new and uncharacterized furan derivatives.

One potential application is the development of ML potentials for use in molecular dynamics simulations. These potentials can be trained on high-fidelity quantum mechanical data to provide a much faster yet still accurate way to calculate energies and forces, enabling simulations of larger systems and longer timescales. youtube.comyoutube.com

Another application is the use of ML for predicting the outcomes of chemical reactions. By training a model on a large database of known reactions, it may be possible to predict the products and yields for the reactions of "Furan, 2-methyl-5-nonyl-" under various conditions. Furthermore, ML models can be used in conjunction with QSAR studies to develop more sophisticated and predictive models of biological activity and toxicity. nih.gov For example, a gradient boosting machine learning model has been used to predict aflatoxin levels in corn, demonstrating the potential of these techniques in areas relevant to food safety, where furan compounds are also a concern. nih.gov

The development of ML models for furan chemistry is still in its early stages, but the vast amount of data being generated from both computational and experimental studies provides a fertile ground for the application of these powerful techniques. As more data on alkylfurans becomes available, the accuracy and predictive power of these models will undoubtedly increase, providing valuable tools for the design and study of these important compounds.

Biological Roles and Biochemical Interactions of Alkylfurans in Non Human Systems

Mechanistic Investigations of Antioxidant Properties of Furan (B31954) Derivatives

Furan derivatives have been recognized for their antioxidant properties, which are largely attributed to their chemical structure. nih.govresearchgate.net The furan ring is capable of participating in electron transfer and hydrogen atom transfer processes, which allows these compounds to effectively neutralize free radicals. researchgate.net

The antioxidant mechanism of furan derivatives often involves the quenching of free radicals through a hydrogen atom transfer (HAT) mechanism. researchgate.net In this process, the furan derivative donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to other molecules. The efficiency of this process is influenced by the nature of the substituents on the furan ring.

Studies on various 2-substituted furan derivatives have revealed that the presence of electron-donating groups enhances their antioxidant properties. For instance, a 2-(p-hydroxy phenyl styryl)-furan was found to exhibit significant antioxidant activity, with an IC50 value of approximately 40 μM. researchgate.net In contrast, furan derivatives with strong electron-withdrawing substituents, such as nitro, cyano, and chloro groups, show diminished or no antioxidant activity. researchgate.net The antioxidant capacity of furan compounds is also correlated with their ground state dipole moment, the bond dissociation energy (BDE) of the hydrogen-donating group, and their proton affinity. researchgate.net For example, the O-H bond dissociation energy of a p-hydroxy substituted furan compound has been shown to be comparable to that of vitamin E, a well-known antioxidant. researchgate.net

Table 1: Antioxidant Activity of Selected Furan Derivatives

Compound Substituent Type Antioxidant Activity (IC50)
2-(p-hydroxy phenyl styryl)-furan Electron-donating ~ 40 μM researchgate.net

Metabolic Pathways and Biotransformation in Non-Human Organisms

The metabolism of furan derivatives is a critical area of study, as it determines their biological fate and potential for bioactivity or toxicity. In non-human organisms, the liver is a primary site for the biotransformation of xenobiotics, including furan compounds. nih.gov

The cytochrome P450 (P450) superfamily of enzymes plays a crucial role in the metabolism of a wide array of compounds, including furan derivatives. nih.govcapes.gov.br These enzymes are involved in a variety of oxidative reactions. youtube.comyoutube.com

Research on 2-methylfuran (B129897) (2-MF), a compound structurally related to "Furan, 2-methyl-5-nonyl-", has shown that its oxidative metabolic activation is mediated by P450 enzymes. nih.govnih.gov Specifically, cytochrome P450 2E1 (CYP2E1) has been identified as a key enzyme in the conversion of 2-MF into a reactive metabolite, 3-acetylacrolein (AcA). nih.gov This metabolic pathway is analogous to that of furan, which is metabolized to the reactive dialdehyde, butenedial. nih.govnih.gov The formation of such reactive metabolites is significant as they can form adducts with cellular nucleophiles like proteins. nih.gov Studies using rat liver microsomes and primary rat hepatocytes have confirmed the formation of AcA from 2-MF. nih.govnih.gov

Given the structural similarity, it is plausible that "Furan, 2-methyl-5-nonyl-" undergoes a similar metabolic activation process in non-human organisms, primarily mediated by cytochrome P450 enzymes in the liver. The long nonyl side chain, however, may influence the rate and potentially the site of metabolism.

Table 2: Key Enzyme in the Metabolism of 2-Methylfuran

Compound Key Metabolizing Enzyme Reactive Metabolite Organism/System Studied

Interactions with Non-Human Biological Systems (e.g., Cellular Signaling, Muscle Mass)

Furan derivatives have been shown to interact with various biological systems and modulate cellular processes.

Natural furan derivatives can exert regulatory effects on different cellular activities by modifying signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor gamma (PPAR-γ) pathways. nih.gov These pathways are crucial for a wide range of cellular functions, including cell proliferation, differentiation, and inflammation.

Regarding muscle mass, specific furan derivatives have not been directly implicated in its regulation in the available literature. However, the regulation of muscle mass is a complex process involving multiple signaling molecules. For example, growth differentiation factor 8 (GDF8), also known as myostatin, and activin A are major negative regulators of muscle mass. nih.govnih.gov Studies in obese mice and non-human primates have shown that blocking these two proteins can prevent muscle loss and even lead to muscle growth. nih.gov While there is no direct evidence linking "Furan, 2-methyl-5-nonyl-" to these specific pathways, the ability of other furan derivatives to modulate cellular signaling suggests a potential for interaction with various biological processes that would require further investigation.

Table 3: Chemical Compounds Mentioned

Compound Name
Furan, 2-methyl-5-nonyl-
2-(p-hydroxy phenyl styryl)-furan
Vitamin E
2-methylfuran (2-MF)
3-acetylacrolein (AcA)
Butenedial
Myostatin (GDF8)

Research Applications and Potential of Alkylfurans

Renewable Chemical Feedstocks and Bio-based Materials Development

Alkylfurans are at the forefront of research into renewable chemical feedstocks, primarily due to their derivation from lignocellulosic biomass. The catalytic conversion of sugars and other biomass-derived platform molecules is a key route to producing these compounds.

Long-chain alkylfurans, such as "Furan, 2-methyl-5-nonyl-," are particularly promising for the development of bio-based materials. One notable application is in the synthesis of novel surfactants. Research has demonstrated that oleo-furansulfonate (OFS) surfactants, synthesized from the acylation of furans with fatty acids, exhibit excellent detergency and stability in hard water. umn.edu The long nonyl chain in "Furan, 2-methyl-5-nonyl-" would provide the necessary hydrophobic tail for surfactant applications, making it a potential bio-based alternative to conventional petroleum-derived surfactants.

The synthesis of these bio-based materials often involves the catalytic upgrading of fatty acids, which can be sourced from various natural oils and fats. umn.edu This aligns with the growing demand for sustainable and environmentally friendly chemical production methods.

Table 1: Examples of Alkylfurans in Bio-based Material Research

Alkylfuran DerivativePotential ApplicationRelevant Research Finding
Oleo-furansulfonatesBio-based surfactantsExhibit enhanced detergency and stability in hard water compared to conventional surfactants. umn.edu
2,5-Bis(hydroxymethyl)furan (BHMF) based polyestersRenewable polymersEnzymatic polymerization of BHMF with diacids yields biodegradable polyesters with tailorable properties.
Furan-containing lubricant base oilsBiolubricantsCatalytic routes from biomass-derived 2-alkylfurans and ketones can produce high-performance base oils. researchgate.net

Advanced Fuel Components and Additives Research

The transportation sector is actively seeking renewable and high-performance fuel components to reduce its environmental impact. Alkylfurans, particularly those with longer alkyl chains, are being investigated as potential advanced fuel components and additives.

The production of jet and diesel fuel-range alkanes from the alkylation and subsequent hydrodeoxygenation of 2-methylfuran (B129897) (2-MF) is a well-researched area. researchgate.netnih.govrsc.orgsemanticscholar.orgresearchgate.net These processes aim to increase the carbon chain length of biomass-derived furans to fall within the C9-C20 range typical for these fuels. "Furan, 2-methyl-5-nonyl-," with its 14-carbon backbone, fits squarely within this target range.

The hydrodeoxygenation of furanic compounds is a critical step in producing fuel-grade alkanes. rsc.orgresearchgate.net This process removes oxygen, increasing the energy density of the resulting hydrocarbon. The long nonyl chain in "Furan, 2-methyl-5-nonyl-" would contribute to a higher cetane number, which is a key indicator of diesel fuel quality, leading to improved combustion performance.

Table 2: Research on Alkylfurans as Fuel Components

Research AreaKey FindingsPotential Relevance for Furan (B31954), 2-methyl-5-nonyl-
Alkylation of 2-methylfuranEffective method to increase carbon chain length to jet and diesel fuel range. researchgate.netnih.govsemanticscholar.orgresearchgate.netThe nonyl group can be introduced through alkylation of 2-methylfuran.
Hydrodeoxygenation (HDO) of alkylfuransConverts oxygenated furans into high-energy density alkanes. rsc.orgresearchgate.netHDO of "Furan, 2-methyl-5-nonyl-" would yield a C14 alkane, a suitable jet fuel component.
High-density fuelsCycloalkanes derived from furanics can be used as high-density fuels or additives. nih.govThe nonyl group contributes to the overall carbon number, influencing fuel density.

Research in Flavor Chemistry and Aroma Generation Mechanisms

Furan derivatives are well-known contributors to the flavor and aroma of a wide variety of foods and beverages. They are often formed during thermal processing through the Maillard reaction and lipid degradation. The length of the alkyl chain on the furan ring plays a significant role in determining the specific flavor profile.

Research has shown that 2-alkylfurans can be formed from the corresponding lipid-derived α,β-unsaturated aldehydes, a reaction that is catalyzed by amino acids. nih.gov For instance, 2-pentylfuran (B1212448) is formed from 2-nonenal. nih.gov This suggests that "Furan, 2-methyl-5-nonyl-" could potentially be formed from the oxidation of long-chain unsaturated fatty acids in food systems.

Table 3: Alkylfurans in Flavor Chemistry

AlkylfuranTypical Aroma/Flavor ContributionFormation Pathway
2-MethylfuranChocolate-like, ethereal yinobio.netMaillard reaction, amino acid catalysis nih.gov
2-PentylfuranFruity, beanyLipid oxidation nih.gov
5-MethylfurfuralSpicy-sweet, caramellic nih.govMaillard reaction
2-Methyl-5-(methylthio)furanCoffee, sulfuraceous nih.govMaillard reaction

Alkylfurans as Precursors for Complex Molecules

The furan ring is a versatile heterocyclic platform that can be chemically modified to create a wide array of more complex molecules. Alkylfurans, including "Furan, 2-methyl-5-nonyl-," can serve as valuable precursors in organic synthesis.

The furan ring can undergo various reactions, such as Diels-Alder reactions, ring-opening, and further functionalization, to produce a diverse range of compounds. For example, furan derivatives are used in the synthesis of benzofuranics with physiological activity. researchgate.net The presence of a long alkyl chain, such as the nonyl group in "Furan, 2-methyl-5-nonyl-," can be leveraged to introduce hydrophobicity or to serve as a long-chain building block in the synthesis of polymers or other macromolecules.

Furthermore, furan derivatives can be used to synthesize new heterocyclic compounds, such as oxadiazoles, which have applications in medicinal chemistry. echemcom.com The methyl and nonyl groups on the furan ring of "Furan, 2-methyl-5-nonyl-" offer additional sites for chemical modification, expanding the possibilities for creating novel and complex molecular architectures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.